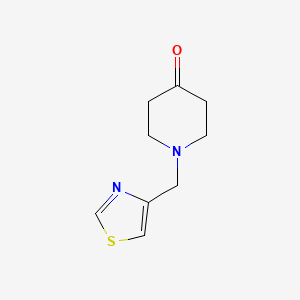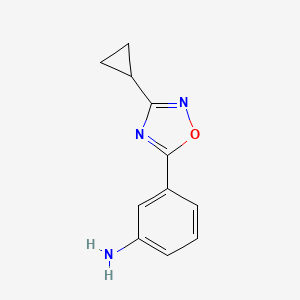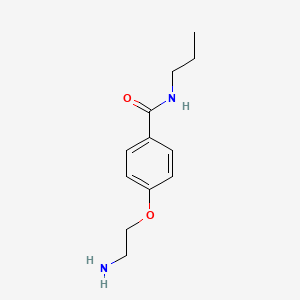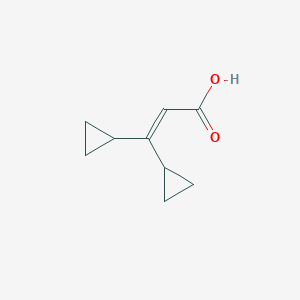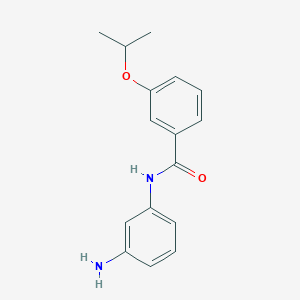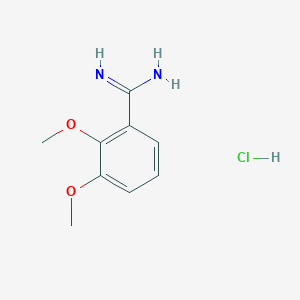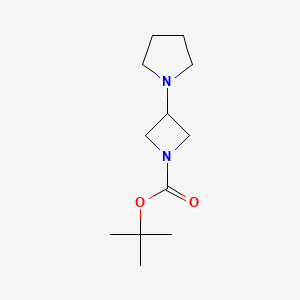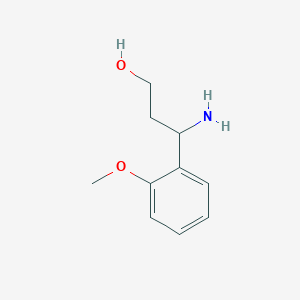![molecular formula C14H12N2O3S B1437436 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 950266-16-7](/img/structure/B1437436.png)
7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Descripción general
Descripción
7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a thiophene ring containing a nitrogen atom, and is also known as DMPTP. This compound has been studied for its potential applications in biochemistry, pharmacology, and medical research.
Aplicaciones Científicas De Investigación
Crystal Structure and Kinase Inhibition
- Structure Analysis : The crystal structure of a derivative, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, has been established, which is significant for understanding its biological mechanism of action (Guillon et al., 2013).
- Kinase Inhibition : This derivative was designed as a new inhibitor of CLK1 and DYRK1A kinases, indicating potential therapeutic applications in diseases involving these kinases.
Anticancer Applications
- Synthesis for Anticancer Drugs : Thieno[2,3-d]pyrimidin-4(3H)-ones, including variants of the specified compound, have been synthesized as potentially pleiotropic anticancer drugs, with specific structural variations showing promising anticancer drug candidacy (Gold et al., 2020).
- Antimicrobial and Anti-Inflammatory Agents : Some derivatives of thieno[2,3-d]pyrimidine have been synthesized and tested as antimicrobial and anti-inflammatory agents, showing remarkable activity against certain pathogens and inflammation (Tolba et al., 2018).
Synthesis Techniques and Reaction Studies
- Synthesis Methods : Various synthetic approaches have been explored for thieno[3,2-d]pyrimidine and related compounds, leading to a range of derivatives with potential biological applications (El-Meligie et al., 2020).
- Reactivity Studies : The reactivity of related pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various alkyl halides has been investigated, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties (Sirakanyan et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : New derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their antimicrobial activities, showing efficacy against various pathogens (Fayed et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of 7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one are the CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
This compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by this compound affects various biochemical pathways. These kinases are part of the Ser/Thr kinases family, which is involved in various regulation processes, especially in Alzheimer’s disease . The disruption of these pathways can lead to downstream effects that contribute to the therapeutic potential of this compound .
Pharmacokinetics
The compound’s degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells . This property can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of CLK1 and DYRK1A kinases, leading to changes in the cellular processes they regulate . This can have molecular and cellular effects, potentially contributing to the treatment of diseases in which these kinases are implicated .
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-13-12(9)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNNMICBJBWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)
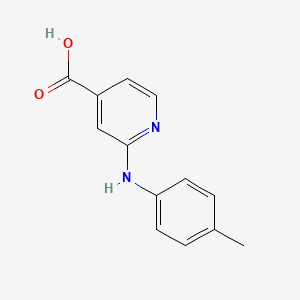
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
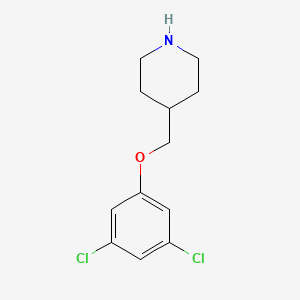
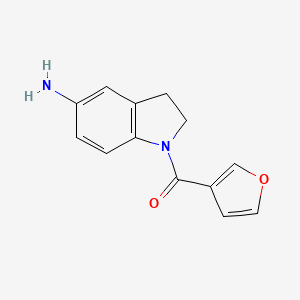
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
